N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Description
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 8, and a 4-oxo moiety. The benzamide group at position 3 is further substituted with 2,6-dimethoxy groups. The compound’s stability and pharmacological profile may be influenced by its dimethyl and dimethoxy substituents, which are critical for molecular interactions.
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)17(19(22)24)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXBYCYNYGYMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethoxybenzoic acid with 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
Structural Differences :
- Core Structure: Isoxaben replaces the pyrido-pyrimidinone ring with an isoxazole ring.
- Substituents : The benzamide group retains 2,6-dimethoxy substitution but is attached to a branched alkyl-substituted isoxazole.
Functional Insights: Isoxaben is a well-characterized CBI herbicide, disrupting cellulose synthesis in plants. Its isoxazole core and bulky alkyl group enhance target specificity, but the absence of a pyrimidinone ring may reduce stability under certain conditions compared to the target compound .
Impurity E(EP) (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Structural Differences :
- Substituents : Features a fluorine-containing benzisoxazolyl-piperidine group instead of the dimethoxybenzamide.
- Core Modifications: The pyrido-pyrimidinone core is tetrahydro (saturated), differing from the target compound’s aromatic 4-oxo structure.
Propanil (N-(3,4-dichlorophenyl) propanamide)
Structural Differences :
- Core Structure : Lacks heterocyclic moieties, featuring a simple dichlorophenyl-propanamide structure.
- Substituents : Chlorine atoms at positions 3 and 4 on the phenyl ring instead of methoxy groups.
Functional Insights: Propanil is a herbicide targeting acetolactate synthase. The absence of a pyrido-pyrimidinone core limits its mechanism overlap with the target compound, but the shared benzamide-like structure highlights the importance of aromatic substitution in agrochemical activity .
Comparative Data Table
Pharmacological and Functional Implications
- Pyrido-Pyrimidinone vs.
- Methoxy vs. Halogen Substitutions : The 2,6-dimethoxy groups on the benzamide may offer improved solubility compared to propanil’s chlorinated phenyl group, balancing lipophilicity and bioavailability .
- Role of Methyl Groups : The 2,8-dimethyl substituents in the target compound could sterically hinder metabolic degradation, increasing half-life relative to analogs like Impurity E(EP) .
Biological Activity
N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings, including data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc2=[N]=C(C@HNC(=O)c1cccs1)C |
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some studies suggest that related benzamide derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), impacting cellular metabolism and proliferation .
- Antitumor Activity : Compounds in this class have shown potential as antitumor agents by disrupting cancer cell growth pathways. For instance, certain benzamide derivatives have been reported to exhibit significant inhibitory effects on RET kinase activity, which is implicated in various cancers .
Biological Activity Studies
Various studies have been conducted to evaluate the biological activity of related compounds. Below are summarized findings from notable research:
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of a series of benzamide derivatives in vitro and in vivo. The results indicated that specific derivatives exhibited moderate to high potency against cancer cell lines, with IC50 values ranging from 10 µM to 50 µM .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of DHFR by benzamide riboside derivatives. It was found that these compounds reduced NADPH levels in cells, leading to destabilization of DHFR and subsequent inhibition of cell growth .
Pharmacological Potential
The pharmacological potential of this compound can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
